![molecular formula C16H19N3O3 B4368637 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4368637.png)
3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as TAK-659, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid works by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule that is involved in the activation of BCR signaling pathway. By blocking BTK activity, 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid prevents the activation and proliferation of cancer cells and immune cells, leading to decreased tumor growth and inflammation.
Biochemical and Physiological Effects
3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models of cancer and autoimmune diseases. It has been shown to inhibit the growth and survival of cancer cells, reduce the infiltration of immune cells into tumor microenvironment, and decrease the production of pro-inflammatory cytokines. 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has also been shown to have a favorable safety profile in preclinical and clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages as a research tool for studying BCR signaling and its role in cancer and autoimmune diseases. It is highly selective for BTK and has minimal off-target effects, making it a valuable tool for dissecting the complex signaling pathways involved in these diseases. However, 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid also has limitations as a research tool, including its high cost and limited availability.
Orientations Futures
There are several potential future directions for 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid research, including:
1. Combination therapy: 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid could be combined with other targeted therapies or immunotherapies to enhance its anti-tumor and anti-inflammatory effects.
2. Biomarker development: Biomarkers could be developed to predict response to 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid treatment and identify patients who are most likely to benefit from this therapy.
3. Mechanism of resistance: Studies could be conducted to identify mechanisms of resistance to 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid and develop strategies to overcome this resistance.
4. Clinical trials: Further clinical trials could be conducted to evaluate the safety and efficacy of 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid in different types of cancer and autoimmune diseases.
Conclusion
In conclusion, 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a promising small molecule inhibitor that has potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases. Its selective inhibition of BTK activity and potent anti-tumor and anti-inflammatory effects make it a valuable research tool and potential therapeutic agent. Further research is needed to fully understand its mechanism of action, develop biomarkers, and evaluate its safety and efficacy in clinical trials.
Applications De Recherche Scientifique
3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases. It has been shown to have potent inhibitory effects on B-cell receptor (BCR) signaling, which plays a critical role in the development and progression of many types of cancer and autoimmune diseases.
Propriétés
IUPAC Name |
3-[(2-tert-butylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)11-7-5-6-8-12(11)17-14(20)13-10(15(21)22)9-19(4)18-13/h5-9H,1-4H3,(H,17,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVBLBTTWMPOAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=NN(C=C2C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.